molecular formula C6H5ClN4 B8053998 6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine

6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine

Cat. No.: B8053998
M. Wt: 168.58 g/mol
InChI Key: ZGCFHYKQHHBJJZ-UHFFFAOYSA-N
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Description

6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a pyridine ring.

Properties

IUPAC Name

6-chloro-1H-pyrazolo[4,3-c]pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-5-1-4-3(2-9-5)6(8)11-10-4/h1-2H,(H3,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCFHYKQHHBJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)C(=NN2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 3-chloropyridine with hydrazine hydrate in the presence of a suitable catalyst, followed by cyclization. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods allow for efficient production and purification of the compound, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated that derivatives of 6-chloro-1H-pyrazolo[4,3-c]pyridin-3-amine exhibit significant antitumor properties. For instance, molecular docking studies have shown that certain derivatives bind effectively to the MDM2-p53 cancer protein complex, indicating potential as anticancer agents. One derivative, N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine, displayed high binding energy with MDM2, suggesting strong interactions that could inhibit tumor growth .

Inhibition of Kinases

The compound has also been studied for its inhibitory effects on cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Some derivatives have shown promising IC50 values against CDK2 and CDK9, indicating their potential as selective inhibitors in cancer therapy . This selectivity is essential for minimizing side effects in therapeutic applications.

Pharmaceutical Applications

This compound serves as an important intermediate in pharmaceutical research and development. Its ability to form various derivatives allows for extensive exploration in drug design aimed at treating diseases such as cancer and other proliferative disorders. The versatility of this compound makes it suitable for scaffold-hopping strategies in medicinal chemistry, where modifications can lead to improved pharmacological profiles .

Research Findings and Case Studies

A comprehensive analysis of recent literature reveals several promising case studies involving this compound:

StudyFindings
Mahadevan et al. (2014)Synthesized various derivatives and conducted molecular docking studies against PBR and MDM2 proteins; identified compounds with significant binding energies indicating potential antitumor activity .
Rimland et al. (2022)Investigated the synthesis of pyrazolo[3,4-b]pyridine derivatives; reported their inhibitory effects on CDK2 and CDK9 with promising selectivity profiles .
Recent In Silico StudiesExplored binding interactions between synthesized compounds and target proteins; highlighted specific amino acid interactions that could be leveraged in drug design .

Mechanism of Action

The mechanism by which 6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity Reference ID
6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine Cl (6), NH₂ (3) ~170.57 Not reported Under investigation
4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine Br (4), NH₂ (3) 213.03 Not reported Pharmaceutical R&D standard
6-Chloro-1-methyl-pyrazolo[3,4-b]pyridin-3-amine Cl (6), CH₃ (1), NH₂ (3) 183.65 190–195 Intermediate for ligands
6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine Cl (6), triazolo core 168.58 Not reported Research use only
APcK110 3,5-dimethoxyphenyl (6), 4-fluorophenyl (3) 335.34 Not reported Kit kinase inhibitor

Biological Activity

6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a pyrazolo-pyridine scaffold. Its structure allows for interaction with various biological targets, making it a candidate for drug development.

Biological Activities

The compound has been investigated for several biological activities:

1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has shown efficacy against human colorectal cancer cells by inducing apoptosis through the downregulation of oncogenic pathways .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against several bacterial strains, indicating potential as an antimicrobial agent .

3. Enzyme Inhibition
this compound acts as an inhibitor of specific enzymes involved in cancer progression and inflammation. For example, it has been reported to inhibit the activity of MPS1 kinase, which is crucial in cell cycle regulation and tumor growth .

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as kinases and receptors:

  • Kinase Inhibition : The compound stabilizes an inactive conformation of MPS1, preventing ATP binding and subsequent phosphorylation events necessary for cell cycle progression.
  • Receptor Modulation : It may modulate receptor activities involved in inflammatory pathways, contributing to its anti-inflammatory effects.

Case Studies and Research Findings

StudyFindings
In Vitro Anticancer Study Demonstrated significant inhibition of cell proliferation in colorectal cancer cells (GI50 = 0.5 μM) with minimal toxicity to normal cells .
Antimicrobial Evaluation Showed effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values indicating potential as a therapeutic agent.
MPS1 Inhibition Study Confirmed that the compound inhibits MPS1 autophosphorylation with IC50 values significantly lower than control compounds (IC50 = 0.16 μM) .

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